2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
Description
2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[2,1-b][1,3]benzothiazole core, which is known for its biological activity and structural complexity.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-23-13-6-3-11(4-7-13)14-10-20-15-8-5-12(17(21)22)9-16(15)24-18(20)19-14/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYIONAGQCHDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C4=C(C=C(C=C4)C(=O)O)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the use of a palladium-catalyzed cross-coupling reaction to form the imidazo[2,1-b][1,3]benzothiazole core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave-assisted synthesis or continuous flow chemistry, which offer advantages in terms of reaction speed and yield. These methods can be optimized to produce large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription, which is a key factor in its anticancer activity. Additionally, it can interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
- 2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
- 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid
Uniqueness
2-(4-Ethoxyphenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its electronic properties and biological activity. This modification can enhance its solubility and potentially improve its interaction with biological targets compared to its analogs .
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